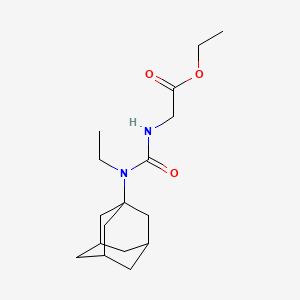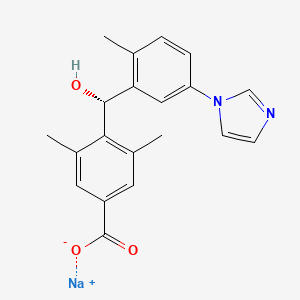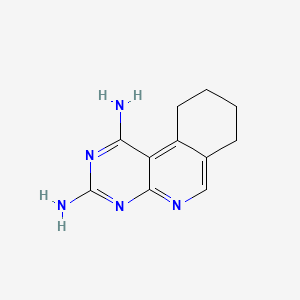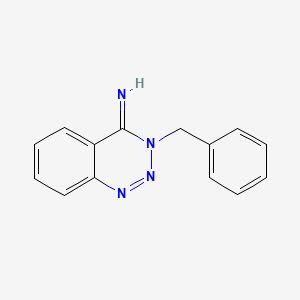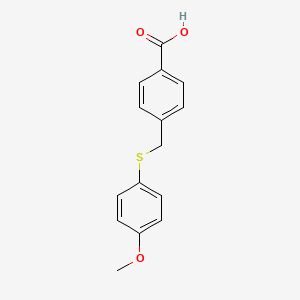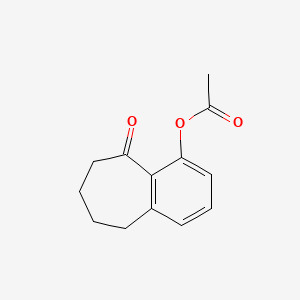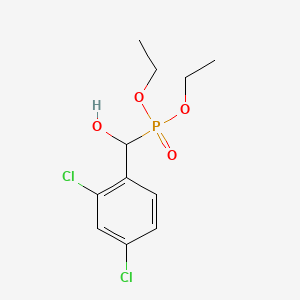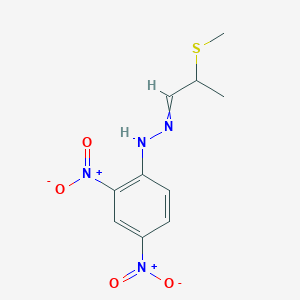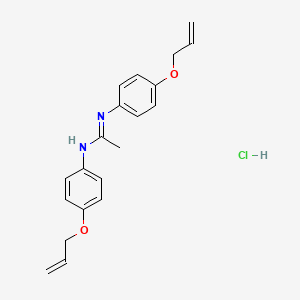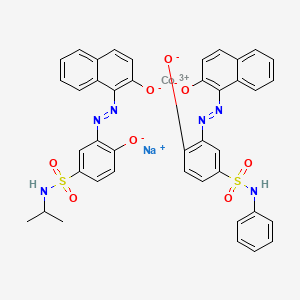
Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium is a complex coordination compound. This compound features cobalt in a unique coordination environment, bound to sulfonamidato ligands that are further substituted with hydroxy and azo groups. The presence of sodium as a counterion ensures the overall charge neutrality of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this complex typically involves the reaction of cobalt salts with the appropriate sulfonamidato ligands. The process can be summarized as follows:
Ligand Preparation: The sulfonamidato ligands are synthesized by reacting sulfonyl chlorides with the corresponding amines in the presence of a base.
Complex Formation: The prepared ligands are then reacted with a cobalt salt, such as cobalt(II) chloride, in an aqueous or organic solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the cobalt center.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated synthesis systems may be employed to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: Conversely, reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various amines, phosphines, or other coordinating molecules.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a cobalt(III) complex, while reduction could produce a cobalt(I) complex. Substitution reactions would result in new complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique coordination environment allows it to facilitate these reactions efficiently.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential as an anti-cancer agent is being explored. Its ability to induce apoptosis in cancer cells without affecting healthy cells is of significant interest.
Industry
In industrial applications, the compound is used in the synthesis of dyes and pigments. Its vibrant color and stability make it suitable for use in various products, including textiles and inks.
Mecanismo De Acción
The compound exerts its effects through coordination with target molecules. The cobalt center can interact with various biological molecules, altering their structure and function. This interaction can inhibit enzyme activity, disrupt cellular processes, or induce cell death in cancer cells. The specific pathways involved depend on the target molecule and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-methylbenzenesulfonamidato(2-))-, sodium
- Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-ethylbenzenesulfonamidato(2-))-, sodium
Uniqueness
The uniqueness of Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium lies in its specific ligand structure. The presence of both isopropyl and phenyl groups in the sulfonamidato ligands provides a unique steric and electronic environment around the cobalt center, influencing its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93983-06-3 |
|---|---|
Fórmula molecular |
C41H32CoN6NaO8S2 |
Peso molecular |
882.8 g/mol |
Nombre IUPAC |
sodium;cobalt(3+);1-[[2-oxido-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalen-2-olate;1-[[2-oxido-5-(propan-2-ylsulfamoyl)phenyl]diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H17N3O4S.C19H19N3O4S.Co.Na/c26-20-13-11-17(30(28,29)25-16-7-2-1-3-8-16)14-19(20)23-24-22-18-9-5-4-6-15(18)10-12-21(22)27;1-12(2)22-27(25,26)14-8-10-17(23)16(11-14)20-21-19-15-6-4-3-5-13(15)7-9-18(19)24;;/h1-14,25-27H;3-12,22-24H,1-2H3;;/q;;+3;+1/p-4 |
Clave InChI |
FVTOGQWXOFLPEB-UHFFFAOYSA-J |
SMILES canónico |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-].C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


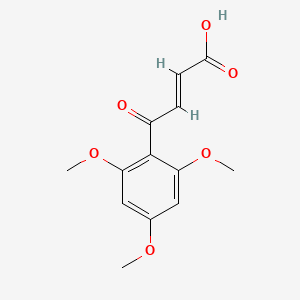
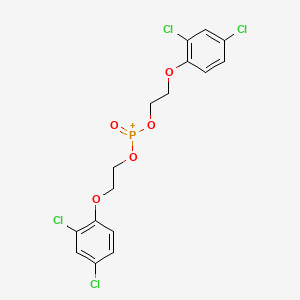
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
